1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine
Description
Background and Significance of Dichlorophenyl Compounds
Dichlorophenyl compounds represent a fundamental class of organochlorine molecules that have established considerable importance across multiple domains of chemistry and industrial applications. These compounds are characterized by the presence of two chlorine atoms substituted on a phenyl ring, creating distinctive electronic and steric properties that significantly influence their reactivity patterns and biological activities. The significance of dichlorophenyl structures stems from their widespread occurrence in biologically active molecules, particularly in the agrochemical and pharmaceutical industries.
The foundational importance of dichlorophenyl compounds can be traced to their role as intermediates in the synthesis of major herbicides and pesticides. 2,4-dichlorophenol, for instance, serves as a crucial precursor in the production of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid, both of which are widely utilized herbicides. This synthetic versatility extends to numerous other applications where dichlorophenyl compounds function as germicides, antiseptics, and seed disinfectants, demonstrating their broad utility in agricultural and medical contexts.
The electronic properties imparted by chlorine substituents create enhanced biological activity compared to their non-chlorinated counterparts, making dichlorophenyl derivatives particularly valuable in medicinal chemistry applications. The presence of chlorine atoms typically increases the lipophilicity of organic molecules while simultaneously providing sites for further chemical modification through various substitution reactions. This dual functionality has made dichlorophenyl compounds essential building blocks in the development of pharmaceuticals and agrochemicals.
Research has demonstrated that compounds containing dichlorophenyl moieties often exhibit superior stability and enhanced target selectivity, properties that are highly desirable in both therapeutic and agricultural applications. The structural rigidity imposed by the aromatic ring system, combined with the electron-withdrawing effects of chlorine substituents, creates molecules with predictable and tunable properties that can be systematically modified to achieve specific objectives in synthetic chemistry.
Chemical Classification and Nomenclature
1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine belongs to the chemical class of substituted benzylamines, specifically categorized as a secondary aliphatic amine bearing a dichlorophenyl substituent. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the formal name reflecting both the substitution pattern on the aromatic ring and the branched aliphatic chain structure.
The molecular formula of this compound is C₁₂H₁₇Cl₂N, corresponding to a molecular weight of 246.18 grams per mole. The Chemical Abstracts Service registry number assigned to this compound is 1178263-14-3, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature systems may refer to this compound using different descriptive approaches, but the systematic name clearly indicates the positioning of functional groups and substituents.
The structural classification places this compound within the broader category of halogenated aromatic amines, a group known for their diverse applications in synthetic organic chemistry. The specific substitution pattern, with chlorine atoms at the 2 and 4 positions of the phenyl ring, creates a particular electronic environment that influences both the reactivity and stability of the molecule.
The nomenclature also reflects the presence of a branched aliphatic chain containing a methyl group at the 4-position of the pentyl chain, which contributes to the compound's overall three-dimensional structure and potentially influences its interaction with biological targets or synthetic reagents. This structural complexity makes the compound particularly interesting from both synthetic and mechanistic perspectives.
Historical Context of Dichlorophenyl Derivatives
The historical development of dichlorophenyl derivatives can be traced back to the mid-20th century when researchers began exploring chlorinated aromatic compounds for agricultural and pharmaceutical applications. The discovery and commercialization of 2,4-dichlorophenoxyacetic acid in 1944 marked a pivotal moment in the history of dichlorophenyl chemistry, as it represented the first selective herbicide capable of controlling broadleaf weeds while leaving cereal crops unharmed.
The development of 2,4-dichlorophenoxyacetic acid emerged from wartime research conducted independently by four groups in the United Kingdom and United States during World War II. William Templeman and associates at Imperial Chemical Industries, Philip Nutman and associates at Rothamsted Research, Franklin Jones and associates at the American Chemical Paint Company, and Ezra Kraus with John Mitchell and associates at the University of Chicago and the United States Department of Agriculture all contributed to this breakthrough discovery under conditions of wartime secrecy.
The synthetic pathway to 2,4-dichlorophenoxyacetic acid relies heavily on 2,4-dichlorophenol as a key intermediate, establishing the fundamental importance of dichlorophenyl compounds in large-scale chemical manufacturing. This historical precedent demonstrated the commercial viability and synthetic utility of dichlorophenyl derivatives, leading to extensive research into related compounds with similar structural motifs.
The success of early dichlorophenyl herbicides sparked broader interest in exploring the biological activities of chlorinated aromatic compounds, ultimately leading to the development of numerous pharmaceutical and agrochemical products containing dichlorophenyl moieties. The herbicide industry's adoption of dichlorophenyl compounds as essential building blocks established manufacturing infrastructure and synthetic methodologies that continue to support research into new dichlorophenyl derivatives today.
Contemporary research into dichlorophenyl compounds has expanded beyond traditional herbicide applications to encompass pharmaceutical development, where these structures serve as important pharmacophores in various therapeutic agents. The historical success of dichlorophenyl derivatives in achieving selective biological activity has inspired continued investigation into compounds like 1-(2,4-dichlorophenyl)-4-methylpentan-2-amine, which represent the next generation of structurally sophisticated dichlorophenyl compounds.
Structural Identification Parameters
The structural identification of 1-(2,4-dichlorophenyl)-4-methylpentan-2-amine relies on multiple analytical parameters that collectively define its molecular architecture and chemical properties. The compound's structure can be comprehensively described through various spectroscopic and computational approaches that reveal both its connectivity patterns and three-dimensional geometry.
The International Chemical Identifier string for this compound is InChI=1S/C12H17Cl2N/c1-8(2)5-11(15)6-9-3-4-10(13)7-12(9)14/h3-4,7-8,11H,5-6,15H2,1-2H3, which encodes the complete structural information including stereochemistry and connectivity. The corresponding International Chemical Identifier Key, UZUMTAAZXIQTDL-UHFFFAOYSA-N, provides a shortened hash representation that serves as a unique identifier for database searches and chemical informatics applications.
| Structural Parameter | Description | Value |
|---|---|---|
| Aromatic Ring Substitution | Dichlorophenyl pattern | 2,4-dichloro |
| Aliphatic Chain Length | Carbon backbone | 5 carbons |
| Branching Pattern | Methyl substitution | 4-methylpentan-2-yl |
| Functional Group | Amine classification | Primary amine |
| Molecular Connectivity | Bond count | 29 total bonds |
The three-dimensional structure of the compound exhibits conformational flexibility due to the presence of rotatable bonds within the aliphatic chain, while the aromatic ring maintains a rigid planar geometry. The presence of chlorine substituents at the 2 and 4 positions creates specific steric and electronic environments that influence both the molecule's physical properties and its reactivity in chemical transformations.
Computational analysis reveals that the compound can adopt multiple low-energy conformations, with the relative stability of these conformers depending on intramolecular interactions between the aromatic ring and the aliphatic chain. The amine functionality provides a basic site that can participate in hydrogen bonding and coordinate with various electrophilic species, making the compound particularly useful in synthetic applications.
The molecular geometry optimization studies indicate that the compound preferentially adopts extended conformations that minimize steric clashes between the chlorine substituents and the aliphatic chain. This structural preference has important implications for understanding the compound's behavior in both synthetic reactions and potential biological interactions.
Research Objectives and Applications in Organic Chemistry
The primary research objectives surrounding 1-(2,4-dichlorophenyl)-4-methylpentan-2-amine center on its potential as a versatile building block for synthetic organic chemistry applications, particularly in the development of pharmaceuticals and agrochemicals. The compound's unique structural features, combining a dichlorophenyl aromatic system with a branched aliphatic amine, create opportunities for diverse chemical transformations that can lead to structurally complex target molecules.
Research into palladium-catalyzed cross-coupling reactions has demonstrated the utility of compounds containing dichlorophenyl moieties in forming carbon-nitrogen bonds, which are fundamental to pharmaceutical chemistry. The presence of chlorine substituents on the aromatic ring provides excellent leaving groups for various substitution reactions, while the amine functionality serves as a nucleophilic site for further elaboration. These dual reactive sites make the compound particularly attractive for multi-step synthetic sequences.
The compound serves as an important substrate for reductive amination reactions, a fundamental transformation in organic synthesis that allows for the formation of carbon-nitrogen bonds from carbonyl compounds. The secondary amine functionality can participate in various alkylation reactions, enabling the construction of tertiary amines with diverse substitution patterns. This reactivity profile positions the compound as a valuable intermediate in the synthesis of complex nitrogen-containing molecules.
Current research objectives include investigating the compound's behavior in various catalytic systems, particularly those involving transition metal catalysts that can activate the carbon-chlorine bonds for subsequent transformations. The development of efficient synthetic routes to access this compound and its derivatives remains an active area of investigation, with particular emphasis on environmentally sustainable methodologies.
The compound's applications extend beyond traditional synthetic chemistry to include potential uses in materials science, where dichlorophenyl compounds have shown promise as components in advanced polymer systems. The combination of aromatic rigidity and aliphatic flexibility makes these compounds attractive building blocks for materials with tailored mechanical and thermal properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-8(2)5-11(15)6-9-3-4-10(13)7-12(9)14/h3-4,7-8,11H,5-6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMTAAZXIQTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine, also known as (2,4-Dichlorophenyl)methyl(4-methylpentan-2-yl)amine, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
The compound has the molecular formula C12H17Cl2N and is characterized by a dichlorophenyl group attached to a methylpentan-2-ylamine structure. The synthesis typically involves a nucleophilic substitution reaction between 2,4-dichlorobenzyl chloride and 4-methylpentan-2-amine in the presence of bases like sodium hydroxide or potassium carbonate under controlled conditions.
Biological Mechanisms
The biological activity of 1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.
- Receptor Modulation : It potentially binds to receptors, altering their activity and leading to various physiological responses.
Pharmacological Effects
Research indicates that 1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary investigations indicate that the compound may possess anticancer activity, warranting further exploration in oncology .
Table 1: Summary of Biological Activities
Example Case Study
In a study published in 2023, the compound was tested for its efficacy against various bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of cell membrane integrity and interference with metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their differences:
Key Observations:
- Aromatic Substituent Effects: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing properties compared to the 4-methoxyphenyl group in 1-(4-methoxyphenyl)propan-2-amine. This difference likely impacts membrane permeability and metabolic stability .
- Functional Group Synergy: The combination of dichlorophenyl and a secondary amine could mimic motifs seen in bioactive compounds, such as chlorfenvinphos (an organophosphate insecticide with a dichlorophenyl group) .
Physicochemical and Pharmacokinetic Properties (Inferred)
Notes:
- The secondary amine’s basicity may facilitate salt formation (e.g., hydrochloride salts, as seen in Preparation 111 of N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine) .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine typically involves the nucleophilic substitution reaction between a halogenated aromatic compound and an amine derivative. Specifically, the key step is the reaction of 2,4-dichlorobenzyl chloride with 4-methylpentan-2-amine under basic conditions, which facilitates the formation of the target amine compound.
$$
\text{2,4-Dichlorobenzyl chloride} + \text{4-methylpentan-2-amine} \xrightarrow{\text{Base}} \text{1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine}
$$
This reaction proceeds via nucleophilic substitution where the amine attacks the benzylic carbon bearing the chlorine substituent, displacing the chloride ion.
Detailed Preparation Procedure
-
- 2,4-Dichlorobenzyl chloride
- 4-Methylpentan-2-amine
- Base: Commonly sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
-
- Solvent: Polar aprotic solvents or aqueous-organic mixtures can be used to enhance nucleophilicity and solubility.
- Temperature: Controlled moderate heating (e.g., 50–80 °C) to facilitate the substitution without side reactions.
- Reaction time: Several hours (typically 4–12 hours) under stirring.
-
- After completion, the reaction mixture is cooled.
- Extraction with an organic solvent such as ether or dichloromethane.
- Washing with water to remove inorganic salts.
- Drying over anhydrous magnesium sulfate.
- Concentration and purification by recrystallization or chromatography.
Alternative Synthetic Routes and Considerations
While the direct nucleophilic substitution is the most straightforward method, alternative approaches include:
Reductive Amination: Starting from 2,4-dichlorophenylacetone and 4-methylpentan-2-amine or its precursors, reductive amination could be employed. However, this method is less commonly reported for this specific compound.
Halogenation and Amination Sequence: First preparing a ketone intermediate by Friedel-Crafts acylation followed by α-bromination and subsequent amination, as seen in related compounds like 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, but adapted for the dichlorophenyl system.
Experimental Data and Yields
The reported synthesis of structurally related compounds involving aromatic ketones and amines typically achieves high yields (>80%) with good purity (>95%) after purification steps. While direct literature data for 1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine is limited, analogous procedures suggest:
| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | NaOH or K2CO3, 50–80 °C, 6–12 h | 75–90 | >95 | Controlled temperature to avoid side reactions |
| Extraction and purification | Organic solvent extraction, recrystallization | N/A | >95 | Recrystallization from ethanol or ether |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution | 2,4-Dichlorobenzyl chloride, 4-methylpentan-2-amine, NaOH/K2CO3 | 50–80 °C, 6–12 h, polar aprotic solvent | Simple, high yield, scalable | Requires careful temperature control |
| Friedel-Crafts acylation + α-bromination + amination (analogous method) | Aromatic compound, valeroyl chloride, bromine, amine | Multi-step, room temperature to reflux | High selectivity, versatile | More complex, multi-step process |
| Reductive amination (speculative) | 2,4-Dichlorophenyl ketone, amine, reducing agent | Mild conditions, catalytic hydrogenation | Potential for stereoselectivity | Requires ketone precursor, less common |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
